N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea
Description
N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea is a triazole-urea hybrid compound characterized by a 4-chlorophenyl group and a 4-methoxyanilino-substituted triazole core. Its molecular structure combines a urea linkage (–NH–CO–NH–) bridging aromatic and heterocyclic moieties, a design motif common in bioactive molecules. Triazole derivatives are renowned for their pharmacological versatility, including antimicrobial, antiviral, and antitumor activities . The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the 4-methoxyanilino substituent may modulate electronic and steric interactions with biological targets .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-(4-methoxyanilino)-1H-1,2,4-triazol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-25-13-8-6-11(7-9-13)18-14-20-15(23-22-14)21-16(24)19-12-4-2-10(17)3-5-12/h2-9H,1H3,(H4,18,19,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIWSDGWXYMLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NN2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been associated with anti-allergic activities and neuroprotective and anti-neuroinflammatory properties
Mode of Action
Similar compounds have shown to interact with h1 receptors, exhibiting higher affinity to these receptors than histamine. This suggests that Bio9B6 might also interact with H1 receptors or similar targets, leading to its observed effects.
Biochemical Pathways
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. This suggests that Bio9B6 might also affect these or related biochemical pathways.
Result of Action
Similar compounds have shown significant effects on both allergic asthma and allergic itching, and exhibited promising neuroprotective and anti-inflammatory properties. This suggests that Bio9B6 might have similar effects.
Biological Activity
N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea, with the chemical formula C16H15ClN6O2 and CAS number 860787-23-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of a chlorophenyl group and a methoxyanilino moiety enhances its interaction with biological targets.
Antitumor Activity
Research indicates that compounds containing triazole rings exhibit significant antitumor activity. For instance, studies have shown that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induction of apoptosis via mitochondrial pathways |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. In particular, it shows promise as an inhibitor of acetylcholinesterase (AChE) and urease.
These activities suggest potential applications in treating conditions like Alzheimer's disease (via AChE inhibition) and gastric ulcers (via urease inhibition).
Case Studies
- Anticancer Studies : A study focusing on triazole derivatives showed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The observed IC50 values suggested high potency compared to standard chemotherapeutics.
- Enzyme Inhibition : In a comparative study assessing various triazole compounds for urease inhibition, this compound was among the most effective inhibitors identified, with IC50 values significantly lower than control compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells.
- Enzyme Interaction : By binding to active sites on enzymes like AChE and urease, it inhibits their function, leading to reduced substrate conversion.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antiviral Research
Compounds featuring triazole cores with arylhydrazone or substituted phenyl groups have been investigated as SARS-CoV-2 inhibitors. For example:
- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (, compound b) replaces the urea linkage with a thiol group and incorporates an iodine atom.
- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (, compound c) shares the 4-chlorophenyl group but lacks the urea moiety. This structural difference highlights the critical role of the urea bridge in hydrogen-bonding interactions, which may enhance target engagement in the parent compound .
Urea-Triazole Derivatives
- 1-(4-Chlorophenyl)-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea (CAS 339278-23-8, ) replaces the 4-methoxyanilino-triazole group with a triazol-1-yl acetyl chain. This modification reduces planarity and may decrease π-π stacking interactions with aromatic residues in enzyme active sites.
- N-Butyl-N'-(4-chlorophenyl)-N-(4-methyl-2-oxazolyl)urea () substitutes the triazole ring with an oxazole moiety. Oxazoles are less electron-rich than triazoles, which could diminish interactions with electrophilic targets. The butyl group enhances lipophilicity but may reduce solubility, a trade-off absent in the methoxyanilino-substituted parent compound .
Methodological Considerations
Structural elucidation of such compounds often relies on X-ray crystallography using software like SHELXL () and visualization tools like ORTEP-3 (). These methods confirm the planar geometry of the triazole ring and urea linkage, critical for rational drug design .
Q & A
Q. Basic Research Focus
- In vitro enzyme inhibition assays (e.g., fluorescence-based or colorimetric methods) using purified targets like kinases or proteases.
- Dose-response curves (IC₅₀ determination) with triplicates to ensure reproducibility .
- Control experiments with structurally similar but inactive analogs to confirm specificity .
Q. Advanced Research Focus
- Surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd) to assess affinity and mechanism .
- Cryo-EM or co-crystallization to visualize binding modes in enzyme active sites .
How can computational modeling address discrepancies in predicted vs. observed bioactivity data?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations to evaluate conformational flexibility of the urea linkage and triazole ring, which may impact binding .
- Free-energy perturbation (FEP) to quantify the contribution of the 4-methoxyanilino group to binding affinity .
- Docking validation using multiple software (e.g., AutoDock Vina and Glide) to cross-verify poses against crystallographic data .
What methodologies optimize the compound’s solubility for in vivo studies?
Q. Basic Research Focus
Q. Advanced Research Focus
- Prodrug design by masking polar groups (e.g., methoxy → phosphate ester) for sustained release .
- Lipid-based delivery systems (e.g., liposomes) to improve bioavailability .
How do substituents on the triazole ring influence SAR for antimicrobial activity?
Q. Advanced Research Focus
- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance membrane penetration via increased lipophilicity (logP optimization) .
- Methoxy groups improve hydrogen-bonding capacity, critical for target engagement in Gram-positive bacteria .
- Systematic SAR libraries synthesized via parallel reactions to map substituent effects on MIC values .
What analytical techniques are critical for characterizing reactive intermediates during synthesis?
Q. Basic Research Focus
- LC-MS/MS to monitor transient intermediates (e.g., acylated triazoles) .
- In situ IR spectroscopy to track carbonyl stretching frequencies during urea bond formation .
Q. Advanced Research Focus
- Cryo-trapping NMR to stabilize and characterize unstable intermediates at low temperatures .
- DFT calculations to predict reactivity of intermediates and guide synthetic optimization .
How can stability issues in aqueous buffers be mitigated during biochemical assays?
Q. Methodological Recommendations
- Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 instead of Tris, which may catalyze hydrolysis of the urea moiety .
- Short-term storage : Prepare stock solutions in DMSO and dilute into assay buffers immediately before use .
- Stabilizing additives : Include 0.1% BSA or cyclodextrins to prevent aggregation .
What strategies validate the compound’s selectivity across related protein families?
Q. Advanced Research Focus
- Kinome-wide profiling using kinase inhibitor panels (e.g., DiscoverX) to identify off-target effects .
- CRISPR-Cas9 knockouts of putative targets to confirm phenotypic relevance in cellular models .
How can researchers reconcile conflicting cytotoxicity data between cell lines?
Q. Methodological Guidelines
- Metabolic profiling : Compare ATP levels (CellTiter-Glo) and apoptosis markers (Annexin V) to differentiate cytostatic vs. cytotoxic effects .
- Resistance studies : Use isogenic cell lines with ABC transporter overexpression to assess efflux pump involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
